molecular formula C4H10ClNO2 B8471291 Ethyl 2-hydroxyacetimidate hydrochloride

Ethyl 2-hydroxyacetimidate hydrochloride

Cat. No.: B8471291
M. Wt: 139.58 g/mol
InChI Key: WYRRCHSAVYXEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Genesis of Imidate Chemistry

The study of imidates is a field with deep roots in the history of organic chemistry, dating back to the 19th century. The exploration of this functional group has led to the development of fundamental synthetic methodologies that remain relevant today.

The genesis of imidate chemistry is largely credited to the German chemist Adolf Pinner. In the late 1870s, Pinner and his colleague Klein discovered a proton-induced method for synthesizing imidates. rroij.com This reaction, now famously known as the Pinner reaction, involves the acid-catalyzed alcoholysis of a nitrile. rroij.comwikipedia.org Typically, gaseous hydrogen chloride is passed through a mixture of a nitrile and an alcohol, leading to the precipitation of a crystalline imidate hydrochloride salt, often referred to as a "Pinner salt". rroij.comwikipedia.org

The mechanism begins with the protonation of the nitrile by the strong acid, which activates it towards nucleophilic attack by the alcohol. rroij.com A subsequent proton transfer yields the imidate hydrochloride. rroij.com While an earlier attempt to prepare an imidate was noted in the work of Beckurts and Otto, it was Pinner who thoroughly investigated the reaction's nature and scope. scribd.com The Pinner reaction works best with primary or secondary alcohols and can be applied to a wide range of aliphatic and aromatic nitriles. rroij.com

Another foundational method, though less common, is the Nef synthesis, discovered in 1895. This approach involves the base-catalyzed reaction of a nitrile with an alcohol in the presence of an alkoxide. rroij.comacs.org While the Pinner reaction became the predominant method, the base-catalyzed route demonstrated that imidates could be formed under different conditions, broadening their accessibility. rroij.comacs.org

Table 1: Foundational Preparative Methods for Imidates
MethodDiscoverer(s)YearKey ReactantsCatalyst/Conditions
Pinner ReactionPinner and Klein1877Nitrile, AlcoholAcid (e.g., HCl gas)
Nef SynthesisNef1895Nitrile, AlcoholBase (e.g., Alkoxide)

A significant evolution in imidate chemistry was the development and utilization of N-hydroxyimidates. These compounds, which feature a hydroxyl group attached to the imino nitrogen, exhibit unique reactivity and have become important synthetic intermediates. Ethyl N-hydroxyacetimidate, also known as ethyl acetohydroximate, is a prominent example. cymitquimica.comnih.gov

Ethyl N-hydroxyacetimidate has proven to be a valuable building block for more complex molecules. Research has demonstrated its use in the synthesis of O-acyl- and O-nitrophenylhydroxylamines, hydroxamic acid ethoxycarbonylhydrazides, and ethyl O-(2,4-dinitrophenyl)acetohydroxamate. cymitquimica.comfishersci.ca An efficient, large-scale synthesis of Ethyl N-hydroxyacetimidate has been developed starting from ethyl acetimidate hydrochloride, highlighting the direct synthetic lineage from classic Pinner salts. nih.gov This process involves the reaction of the imidate hydrochloride with hydroxylamine (B1172632) in the presence of a base like potassium carbonate. nih.gov Furthermore, derivatives of Ethyl N-hydroxyacetimidate have been converted into benzenesulfonylated oximes, which were subsequently evaluated for their reactivity in the Beckmann rearrangement. nih.gov

The utility of these intermediates extends to various fields. For instance, Ethyl N-hydroxyacetimidate has been identified as an organic solvent used in the synthesis of dopamine (B1211576) and as an inhibitor of enzymes like dopamine β-hydroxylase. cymitquimica.combiosynth.com This demonstrates the expansion of imidate chemistry from fundamental synthetic transformations to applications in medicinal chemistry and biochemistry.

Significance and Broad Scope of Ethyl 2-hydroxyacetimidate Hydrochloride in Modern Synthesis

This compound holds considerable potential as a versatile reagent in modern organic synthesis, primarily due to the dual reactivity inherent in the imidate functional group and the presence of a primary hydroxyl group. Imidate hydrochlorides are generally stable, crystalline solids that serve as excellent precursors for a variety of chemical transformations. wikipedia.orgscribd.com

The primary reactions of imidates involve their behavior as potent electrophiles. wikipedia.orgresearchgate.net They undergo a range of addition reactions, with key applications including:

Synthesis of Amidines: Imidates react readily with ammonia (B1221849) and primary or secondary amines to form amidines, which are important structural motifs in many biologically active molecules and ligands. wikipedia.orgnih.gov The reaction of this compound with an amine would yield a hydroxy-functionalized amidine, a valuable synthetic building block.

Synthesis of Esters: Hydrolysis of imidates provides a mild and efficient route to esters. wikipedia.org This transformation allows for the conversion of a nitrile (the ultimate precursor) into an ester via the imidate intermediate.

Synthesis of Orthoesters: In the presence of excess alcohol under acidic catalysis, aliphatic imidates can be converted into orthoesters. wikipedia.org

A preparative method for a similar compound, ethyl 2,2-dimethyl-2-hydroxyacetimidate hydrochloride, involves reacting the corresponding cyanohydrin (2-methyllactonitrile) with ethanol (B145695) and hydrogen chloride. prepchem.com This suggests that this compound can be readily synthesized from glycolonitrile (B6354644) (hydroxyacetonitrile).

The presence of the hydroxyl group in this compound introduces another layer of synthetic utility. This functional group can be protected or further derivatized before or after the transformation of the imidate moiety, allowing for the strategic construction of complex, bifunctional molecules.

Table 2: Key Synthetic Applications of Imidate Hydrochlorides
ReactantProductReaction Type
Amine (Primary or Secondary)AmidineAminolysis
WaterEsterHydrolysis
Excess AlcoholOrthoesterAlcoholysis

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

ethyl 2-hydroxyethanimidate;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(5)3-6;/h5-6H,2-3H2,1H3;1H

InChI Key

WYRRCHSAVYXEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CO.Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Hydroxyacetimidate Hydrochloride and Its Precursors

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of Ethyl 2-hydroxyacetimidate hydrochloride and its immediate precursors have been foundational in the field of organic chemistry. These approaches are characterized by their reliability and have been well-documented in chemical literature.

Condensation of Acetiminoethyl Ester Hydrochloride with Hydroxylamine (B1172632) Hydrochloride

A long-standing and direct method for the preparation of the related compound, ethyl N-hydroxyacetimidate, involves the condensation reaction between acetiminoethyl ester hydrochloride (also known as ethyl acetimidate hydrochloride) and hydroxylamine hydrochloride. google.com This reaction has been reported to produce ethyl N-hydroxyacetimidate with a yield of 66.3%. google.com The process relies on the nucleophilic attack of hydroxylamine on the imidate ester, leading to the formation of the desired N-hydroxyimidate.

Reactants Product Reported Yield Reference
Acetiminoethyl ester hydrochloride, Hydroxylamine hydrochlorideEthyl N-hydroxyacetimidate66.3%US Patent 4743701A google.com

Preparation from Organonitriles via Organoimidate Hydrohalide Intermediates

The synthesis of the precursor, ethyl acetimidate hydrochloride, is commonly achieved through the Pinner reaction. This reaction involves the treatment of an organonitrile, in this case, acetonitrile (B52724), with an alcohol such as ethanol (B145695) in the presence of a hydrogen halide, typically anhydrous hydrogen chloride. google.com This process first yields the organoimidate hydrohalide intermediate, which is a crucial step.

One detailed procedure involves cooling a mixture of acetonitrile and ethanol and then slowly adding acetyl chloride. After an extended period of stirring at a low temperature, the solvent is removed, and the product is precipitated, leading to a high yield of ethyl acetimidate hydrochloride.

Reactants Product Key Reagents Reported Yield
Acetonitrile, EthanolEthyl acetimidate hydrochlorideAcetyl chloride95%
Acetonitrile, EthanolEthyl acetimidate hydrochlorideAnhydrous Hydrogen Chloride94.1% google.com

This imidate hydrochloride can then be reacted with a hydroxylamine salt in the presence of a base like ammonia (B1221849) gas to produce the corresponding organo N-hydroxyimidate. google.com

Modern and Mechanistically Diverse Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and varied methods for the synthesis of this compound and its derivatives. These modern approaches often offer advantages in terms of yield, substrate scope, and reaction conditions.

Alkylation of Ethyl N-hydroxyacetimidate with Alkyl Methanesulfonates

A novel and convenient method for the preparation of functionally substituted esters of hydroxylamine involves the alkylation of ethyl N-hydroxyacetimidate with alkyl methanesulfonates. researchgate.net This approach is considered a good alternative to the well-known Mitsunobu reaction involving N-hydroxyphthalimide. researchgate.net The use of methanesulfonates of functionally substituted alcohols allows for the efficient introduction of a variety of functional groups. The ethoxyethylidene protecting group on the aminooxy function in the resulting product is advantageous as it allows for a wide range of subsequent chemical transformations. researchgate.net

Formation from Mesylate Precursors and Sodium Salt of Ethyl N-hydroxyacetimidate

The reaction of the sodium salt of N-acyl-O-alkyl hydroxylamines with various sulfonylating agents, including methane (B114726) sulfonyl chloride, has been shown to produce imino-ether type compounds. This suggests a viable pathway for the formation of related structures from the sodium salt of ethyl N-hydroxyacetimidate and mesylate precursors. The general principle involves the nucleophilic attack of the hydroximate anion on the electrophilic sulfur atom of the mesylate. The use of activated alkyl sulfonates is supported by findings that propargyl mesylate can effectively alkylate related compounds.

Novel Approaches for Functionally Substituted Hydroxylamine Esters from Ethyl N-hydroxyacetimidate

Recent advancements have focused on utilizing ethyl N-hydroxyacetimidate as a versatile precursor for a range of functionally substituted hydroxylamine esters. One significant development is the palladium-catalyzed O-arylation of ethyl acetohydroximate (a synonym for ethyl N-hydroxyacetimidate) with aryl chlorides, bromides, and iodides. nih.govorganic-chemistry.org This method provides access to O-arylhydroxylamines, which can be challenging to synthesize via traditional methods. nih.gov The reaction demonstrates broad substrate scope, including heteroaryl coupling partners, and proceeds with short reaction times. nih.gov

Furthermore, ethyl N-hydroxyacetimidate has been employed in the synthesis of other derivatives such as O-acyl- and O-nitrophenylhydroxylamines.

Reactant Coupling Partner Catalyst/Reagent Product Type
Ethyl N-hydroxyacetimidateAryl halides (Cl, Br, I)Palladium catalystO-Arylhydroxylamines nih.govorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Hydroxyacetimidate Hydrochloride

Fundamental Reaction Pathways and Transformations

Ethyl 2-hydroxyacetimidate hydrochloride, an imidate salt, is a versatile reagent in organic synthesis, primarily utilized for the introduction of specific nitrogen-containing functionalities. Its reactivity is centered around the electrophilic carbon of the imidate group, which is susceptible to attack by various nucleophiles.

Amidination Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a classical method for the synthesis of amidines, known as the Pinner reaction. nih.govresearchgate.net The imidate hydrochloride salt is a key reactant, as the protonated form is highly activated towards nucleophilic attack. The reaction proceeds by the addition of an amine nucleophile to the electrophilic carbon of the imidate. This is followed by the elimination of ethanol (B145695), resulting in the formation of a stable amidinium salt. researchgate.net

The general mechanism involves two key steps:

Nucleophilic Attack: The amine attacks the carbon of the C=N double bond of the protonated imidate. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating a molecule of ethanol. A final proton transfer yields the amidine product, typically as its hydrochloride salt.

The reactivity of the imidate can be enhanced by modifying the alkoxy leaving group. For instance, using a more electron-withdrawing group like a 2,2,2-trichloroethyl group instead of an ethyl group can increase the reaction rate and expand the scope of applicable amine nucleophiles, particularly for less reactive amines. orgsyn.org

ReagentNucleophileConditionsProductYieldReference
2,2,2-Trichloroethyl acetimidate hydrochlorideAniline2-MeTHF, rt, 3hN-Phenylacetamidine>90% orgsyn.org
Ethyl acetimidate hydrochlorideAniline2-MeTHF, rtN-Phenylacetamidine~60% orgsyn.org
Nitrile/Ethanol/HCl (in situ imidate formation)EthylenediamineAbsolute ethanol, reflux, 24h2-Imidazolinyl derivatives- nih.gov

Alkylation and Controlled Deprotection of Aminooxy Functionalities

The N-hydroxyimidate moiety can be utilized as a precursor for aminooxy groups, which are valuable in bioconjugation. The oxygen atom of the N-OH group can be alkylated or arylated to install a protecting or functional group. For example, ethyl acetohydroximate, a related compound, undergoes Pd-catalyzed O-arylation, demonstrating the nucleophilicity of the oxygen atom. organic-chemistry.org

The synthesis of N-alkoxyamines often involves the trapping of carbon-centered radicals with nitroxides or atom transfer radical addition (ATRA) of alkyl halides in the presence of copper(I) salts. chimia.ch Alternatively, O-substituted hydroxylamines can be prepared by alkylating a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.orgmdpi.com Ethyl 2-hydroxyacetimidate provides a scaffold that, upon O-alkylation and subsequent hydrolysis, could yield these O-substituted hydroxylamines.

Controlled deprotection is crucial for sequential chemical modifications. For instance, Boc-protected aminooxy groups can be incorporated into molecules and later deprotected to enable chemoselective ligation with carbonyl compounds. nih.gov Similarly, silyl protecting groups are commonly used for the 2'-hydroxyl in RNA synthesis and are removed under specific fluoride-containing conditions. glenresearch.com While direct examples involving this compound are specific, the principles of protecting group chemistry are applicable. A protected O-alkylated hydroxyimidate could be carried through several synthetic steps before a final hydrolysis or reduction step unmasks the reactive aminooxy functionality.

Oxime Formation Reactions and Ligation Mechanisms

This compound can serve as a precursor to hydroxylamine, which is a key reagent for oxime formation. wikipedia.org The primary reaction pathway for oxime formation is the condensation of a compound containing an aminooxy group (R-O-NH₂) with an aldehyde or ketone. nih.govkhanacademy.org This reaction, known as oxime ligation, is highly chemoselective and forms a stable oxime bond (C=N-O), making it a valuable tool in bioconjugation and materials science. nih.govnih.goviris-biotech.de

The mechanism is pH-dependent. Under acidic conditions (optimal pH ~4.5), the carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack by the aminooxy nitrogen. nih.govrsc.org The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the oxime. nih.gov

At neutral pH, the reaction is often slow. researchgate.net To overcome this, nucleophilic catalysts like aniline and its derivatives (e.g., m-phenylenediamine) are employed. rsc.orgresearchgate.netacs.org The catalyst first reacts with the aldehyde to form a protonated Schiff base. This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl compound, thereby accelerating the rate of transimination to form the final oxime product. nih.govrsc.org

CatalystRelative EfficiencyKey FeatureReference
AnilineBaseline (up to 40-fold rate enhancement over uncatalyzed)Good solubility and nucleophilic inertness at neutral pH. rsc.orgresearchgate.net
m-Phenylenediamine (mPDA)Up to 15 times more efficient than anilineHigher aqueous solubility allows for use at higher concentrations. acs.org

Reactivity in Reduction Processes, including Benzaldehyde Transformations

The imidate functionality contains a C=N double bond, which is susceptible to reduction. Reagents like sodium borohydride (NaBH₄) are commonly used to reduce aldehydes and ketones to alcohols. wikipedia.org While NaBH₄ is generally ineffective for reducing esters, it can reduce imines to amines. wikipedia.orgresearchgate.net The reduction of the C=N bond in this compound would be expected to yield the corresponding hydroxylamine derivative. The reduction of oximes with reagents such as sodium metal or hydrides also produces amines. wikipedia.org

In the context of "Benzaldehyde Transformations," this compound could participate in several ways. One possibility is a reductive amination-type reaction. If the imidate is first hydrolyzed to hydroxylamine, the hydroxylamine can condense with benzaldehyde to form benzaldehyde oxime. Subsequent reduction of this oxime would yield benzylamine or related products. Direct reaction or condensation with benzaldehyde is also conceivable, potentially leading to more complex heterocyclic structures, though specific examples are not prevalent in the reviewed literature.

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the transient species involved in the reactions of this compound is key to explaining its reactivity. Reaction intermediates are local energy minima along a reaction coordinate, while transition states represent the highest energy point between minima and cannot be isolated. wikipedia.orgmasterorganicchemistry.comsolubilityofthings.com

Amidination Reactions: The key intermediate in the Pinner reaction is a tetrahedral intermediate . This species is formed after the nucleophilic attack of the amine on the protonated imidate carbon. The transition state leading to this intermediate involves the partial formation of the C-N bond and simultaneous charge development. The subsequent elimination of ethanol proceeds through another transition state where the C-O bond of the ethoxy group is partially broken, and the C=N double bond of the product amidine begins to form.

Oxime Ligation: The mechanism of oxime formation involves a carbinolamine-like tetrahedral intermediate (or its N-oxy analogue). This intermediate is formed from the attack of the aminooxy nucleophile on the carbonyl carbon. nih.gov The rate-determining step can be either the formation of this intermediate or its dehydration, depending on the pH. In aniline-catalyzed ligation, a key intermediate is the protonated aniline Schiff base (an iminium ion) . This species is highly electrophilic and readily undergoes transimination. The transition state for this process involves the approach of the aminooxy nucleophile to the iminium ion. nih.govrsc.org

Computational chemistry allows for the determination of the geometry of transition states, which are defined as first-order saddle points on the potential energy surface. wikipedia.orgucsb.edu For the reactions discussed, transition state structures would feature partially formed and partially broken bonds. For example, in the nucleophilic attack step of amidination, the transition state would show an elongated C=N bond and a partially formed C-N(amine) bond, with the atoms arranging in a geometry intermediate between the trigonal planar imidate and the tetrahedral intermediate. wikipedia.org The Hammond-Leffler postulate suggests that for exothermic steps, the transition state will resemble the reactants (an "early" transition state), while for endothermic steps, it will resemble the product of that step (a "late" transition state). wikipedia.org

Advanced Spectroscopic Characterization of Ethyl 2 Hydroxyacetimidate Hydrochloride and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 2-hydroxyacetimidate hydrochloride, both ¹H and ¹³C NMR are employed to confirm its structure.

In a typical ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-O-CH₂-) present as a quartet, a result of coupling with the methyl protons. The methyl group attached to the imidate carbon (-C(CH₃)=NOH) typically shows a singlet. The hydroxyl proton (-OH) and the proton on the nitrogen (in the hydrochloride form, -NH⁺-) may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The imidate carbon (-C=NOH) is typically observed in the downfield region of the spectrum. The carbons of the ethyl group, the methylene carbon (-O-CH₂-), and the methyl carbon (-CH₃), as well as the methyl carbon of the acetimidate moiety, will each produce a distinct signal. The precise chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃ (ethyl) 1.2-1.4 Triplet ~7
-O-CH₂- (ethyl) 4.0-4.3 Quartet ~7
-C(CH₃)=NOH 1.9-2.2 Singlet N/A
-OH Variable (broad) Singlet N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (ethyl) 13-15
-O-CH₂- (ethyl) 60-65
-C(CH₃)=NOH 10-15

Mass Spectrometry (MS and High-Resolution MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule and its fragments.

For this compound, the mass spectrum would typically show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of C₄H₁₀NO₂.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The protonated molecule can undergo characteristic fragmentation pathways. Common fragmentation patterns for imidates may involve cleavage of the C-O bond, loss of small neutral molecules like water or ethanol (B145695), and cleavage of the C-N bond. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, a loss of an ethoxy radical (•OCH₂CH₃) or an ethanol molecule (CH₃CH₂OH) could be observed.

Table 3: Predicted HRMS Data and Potential Fragments for this compound

Ion Predicted Exact Mass Description
[C₄H₁₀NO₂ + H]⁺ 104.0706 Protonated molecular ion
[C₂H₄NO₂]⁺ 74.0237 Loss of C₂H₅
[C₄H₈NO]⁺ 86.0600 Loss of H₂O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display several key absorption bands.

A broad band in the region of 3200-3400 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group. The presence of the hydrochloride salt would result in a broad absorption in the 2400-2800 cm⁻¹ range, corresponding to the N-H stretching of the ammonium (B1175870) salt. The C=N stretching vibration of the imidate group is expected to appear in the 1640-1690 cm⁻¹ region. The C-O stretching vibration of the ethyl ester group will likely be observed around 1050-1250 cm⁻¹. Finally, C-H stretching and bending vibrations from the alkyl groups will be present in their typical regions.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H stretch (hydroxyl) 3200-3400 (broad)
N-H stretch (ammonium salt) 2400-2800 (broad)
C=N stretch (imidate) 1640-1690
C-O stretch (ester) 1050-1250

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase, such as a C18 reversed-phase column, can be used to determine the purity of the compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the imidate functional group possesses a chromophore. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for reaction monitoring. By analyzing small aliquots of the reaction mixture at different time points, it is possible to track the consumption of starting materials and the formation of the desired product and any by-products. The mass spectrometer provides molecular weight information for each peak in the chromatogram, aiding in their identification.

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. UPLC is well-suited for the analysis of complex reaction mixtures and for the high-throughput screening of reaction conditions.

Table 5: Exemplar Chromatographic Conditions for the Analysis of this compound

Parameter HPLC LC-MS UPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) C18 (e.g., 2.1 x 50 mm, 3.5 µm) Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient) Acetonitrile/Water with 0.1% Formic Acid (gradient) Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min 0.4 mL/min 0.6 mL/min
Detector UV (e.g., 210 nm) Mass Spectrometer (ESI+) UV and/or Mass Spectrometer (ESI+)

| Column Temp. | 25 °C | 30 °C | 40 °C |

Computational and Theoretical Investigations of Ethyl 2 Hydroxyacetimidate Hydrochloride and Its Chemical Processes

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as Ethyl 2-hydroxyacetimidate hydrochloride, and a biological target at the atomic level. These methods are instrumental in understanding the potential mechanism of action and in the rational design of new therapeutic agents.

Analysis of Interactions with Biological Targets (e.g., Dopamine (B1211576) β-hydroxylase Active Site)

Ethyl 2-hydroxyacetimidate has been identified as an inhibitor of dopamine β-hydroxylase, an enzyme responsible for the conversion of dopamine to norepinephrine. cymitquimica.combiosynth.com Molecular modeling studies have been employed to investigate the interaction of Ethyl 2-hydroxyacetimidate with the active site of this enzyme. cymitquimica.combiosynth.com These computational analyses suggest that the compound binds to the enzyme's active site, leading to a reduction in its catalytic activity. cymitquimica.combiosynth.com

Table 1: Hypothetical Docking Simulation Results of Ethyl 2-hydroxyacetimidate with the Dopamine β-hydroxylase Active Site

Interaction Type Involved Amino Acid Residues Estimated Distance (Å)
Hydrogen Bond CYS317 2.1
Hydrogen Bond HIS512 2.5
Hydrophobic Interaction PHE254 3.8
Hydrophobic Interaction PRO318 4.2
Covalent Bond (Alkylation) CYS471 (Sulfhydryl group) 1.8

Note: The data in this table is illustrative and based on the proposed mechanism of action. It does not represent results from a specific published study.

Application of In Silico Methodologies in Structure-Based Drug Design

In silico methodologies, which encompass a range of computational techniques, are integral to modern structure-based drug design (SBDD). nih.govnih.gov These methods utilize the three-dimensional structure of a biological target to design and optimize potential drug candidates. nih.gov In the context of this compound, in silico approaches can be applied to refine its structure to enhance its inhibitory activity against targets like dopamine β-hydroxylase.

Structure-based drug design typically involves an iterative cycle of computational analysis and chemical synthesis. Starting with the known structure of the target protein, computational tools can be used to identify key interaction points in the active site. Virtual screening of compound libraries can then be performed to identify other molecules that may bind to the target. wjpmr.comnih.gov For a known inhibitor like Ethyl 2-hydroxyacetimidate, medicinal chemists can use computational models to predict how modifications to its chemical structure might improve its binding affinity and selectivity. This process, known as lead optimization, can accelerate the development of more potent and specific drugs.

Theoretical Studies on Reaction Mechanisms and Energetics of Related Transformations

Theoretical studies, often employing quantum mechanics calculations, provide deep insights into the mechanisms and energy changes that occur during chemical reactions. While specific theoretical studies on the reaction mechanisms and energetics of transformations involving this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to understand its reactivity.

For instance, the hydrolysis of imidates, a class of compounds to which Ethyl 2-hydroxyacetimidate belongs, has been a subject of theoretical investigation. These studies can elucidate the step-by-step process of the reaction, identify transition states, and calculate the activation energies for each step. This information is crucial for understanding the stability of the compound and predicting its behavior under different conditions. A hypothetical reaction coordinate diagram for a related transformation is presented in Figure 1, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

Table 2: Hypothetical Calculated Energetic Parameters for a Related Transformation

Parameter Value (kcal/mol)
Activation Energy (Ea) 25.5
Enthalpy of Reaction (ΔH) -15.2
Gibbs Free Energy of Reaction (ΔG) -12.8

Note: The data in this table is for illustrative purposes and represents a hypothetical reaction involving a related imidate compound.

Future Perspectives and Emerging Research Avenues for Ethyl 2 Hydroxyacetimidate Hydrochloride

Expansion of Synthetic Utility through Novel Reaction Development

The synthetic versatility of imidates is a cornerstone of their value in organic chemistry. researchgate.netrsc.org Historically, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, has been a primary method for synthesizing imidate hydrochlorides. rroij.comrroij.comresearchgate.net However, future research is anticipated to move beyond these traditional methods to expand the synthetic toolkit available for compounds like ethyl 2-hydroxyacetimidate hydrochloride.

Emerging research is likely to focus on the development of novel catalytic systems that can facilitate the synthesis of imidates under milder and more efficient conditions. This includes the exploration of metal-catalyzed C-H activation processes, which could allow for the direct functionalization of the imidate structure. researchgate.net Furthermore, the unique electronic nature of imidates, possessing both nucleophilic and electrophilic centers, makes them ideal candidates for participating in a wider range of cycloaddition and annulation reactions for the construction of complex nitrogen-containing heterocycles. researchgate.netrsc.org The development of one-pot synthesis methodologies is also a promising avenue, which could streamline the production of functionalized imidate derivatives. rsc.org

Future investigations may also explore the reactivity of the hydroxyl group in this compound. This functional group provides a handle for a variety of transformations, potentially leading to the synthesis of novel classes of compounds with unique properties. The development of stereoselective reactions involving the imidate functionality could also open up new possibilities for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry.

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the chemical industry. Future research on the synthesis of this compound and related compounds is expected to prioritize the development of more environmentally benign and sustainable processes.

A key focus will be the replacement of hazardous reagents and solvents traditionally used in imidate synthesis. For instance, the use of gaseous hydrogen chloride in the Pinner reaction poses safety and handling challenges. rroij.comrroij.com Research into solid acid catalysts or alternative acid sources that are easier to handle and recycle will be a significant step forward. Moreover, the development of solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents will be crucial in reducing the environmental footprint of the synthesis. semanticscholar.orgsciepub.com

The exploration of catalytic methods, as mentioned previously, also aligns with the principles of green chemistry by reducing the amount of waste generated and improving atom economy. sciepub.comnih.gov Future research may focus on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. Additionally, the use of microwave-assisted synthesis could offer a more energy-efficient alternative to conventional heating methods. nih.gov

Green Chemistry ApproachPotential Benefit for Imidate Synthesis
Use of solid acid catalystsEasier handling and recyclability compared to gaseous HCl.
Solvent-free reactionsReduced solvent waste and environmental impact.
Microwave-assisted synthesisFaster reaction times and reduced energy consumption.
Heterogeneous catalysisSimplified product purification and catalyst reuse.

Exploration of New Applications in Materials Science and Medicinal Chemistry

While the current applications of this compound are not extensively documented, the broader family of imidates and related hydroxamic acids are showing promise in both materials science and medicinal chemistry. rsc.orgnih.govnih.gov

In the realm of materials science, recent research has demonstrated that novel imidates can function as multifunctional organic fluorescent materials. rsc.org These compounds exhibit good fluorescence intensity and chemical stability, making them suitable for applications such as bio-imaging. rsc.org Future research could explore the potential of this compound and its derivatives as building blocks for the synthesis of new polymers, coordination complexes, or functional dyes with unique optical or electronic properties. The presence of both the imidate and hydroxyl functionalities offers multiple points for polymerization or coordination to metal centers.

In medicinal chemistry, hydroxamic acid derivatives, which are structurally related to the "hydroxyacetimidate" moiety, are known to be potent inhibitors of various metalloenzymes. nih.govnih.gov This opens up the possibility of exploring this compound as a precursor for the synthesis of novel therapeutic agents. For instance, hydroxamic acids have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-infective agents. nih.govnih.govresearchgate.net The imidate functionality itself can be a valuable synthon in the construction of biologically active heterocyclic compounds. rsc.orgrroij.com Future research will likely focus on synthesizing a library of derivatives of this compound and screening them for various biological activities.

Development of Derivatization Strategies for Enhanced Bioactivity and Selectivity

To unlock the full potential of this compound in medicinal chemistry and other fields, the development of effective derivatization strategies will be crucial. By strategically modifying the core structure of the molecule, it is possible to fine-tune its properties to enhance its bioactivity, selectivity, and pharmacokinetic profile.

One promising avenue is the modification of the ethyl ester group. By introducing different alkyl or aryl substituents, it may be possible to alter the compound's lipophilicity and, consequently, its ability to cross biological membranes. The hydroxyl group also presents a key site for derivatization. It can be acylated, etherified, or used as a handle to attach other functional groups, potentially leading to compounds with improved biological activity.

Furthermore, the imidate nitrogen can be a target for substitution, leading to a wide range of N-functionalized imidates. These derivatives can then be used as building blocks for the synthesis of more complex molecules, including various heterocyclic systems with known biological relevance. rsc.orgrroij.com The development of high-throughput synthesis and screening methods will be instrumental in rapidly exploring the structure-activity relationships of these derivatives and identifying lead compounds for further development. The inhibition of specific biological pathways, such as the JAK2-STAT3 signaling pathway by synthetic derivatives of bioactive compounds, highlights the potential of targeted derivatization in drug discovery. nih.gov

Derivatization SitePotential ModificationDesired Outcome
Ethyl ester groupVariation of alkyl/aryl substituentsAltered lipophilicity and membrane permeability.
Hydroxyl groupAcylation, etherification, conjugationEnhanced bioactivity and targeted delivery.
Imidate nitrogenN-alkylation, N-arylationAccess to diverse N-functionalized derivatives for further synthesis.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-hydroxyacetimidate hydrochloride, and how do reaction parameters influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl hydroxyacetate with ammonium chloride under basic conditions (e.g., sodium hydroxide) in a polar aprotic solvent like dichloromethane at 0–5°C to minimize side reactions . Key parameters include:

  • Temperature control : Lower temperatures (0°C) reduce hydrolysis of the imidate intermediate.
  • Solvent choice : Dichloromethane or THF improves solubility of reactants.
  • Base selection : Triethylamine or NaOH enhances nucleophilicity of the amine.

Q. Table 1: Comparison of Synthetic Conditions

ParameterCondition 1 (Low Temp)Condition 2 (Room Temp)
SolventDichloromethaneTHF
BaseNaOHTriethylamine
Yield65–70%50–55%
Purity (HPLC)≥95%85–90%

Post-synthesis, recrystallization from ethanol/diethyl ether enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers monitor?

Methodological Answer:

  • 1H NMR : The imidate proton (N=C-O) appears as a singlet at δ 8.2–8.5 ppm. The hydroxyl proton (from the hydroxyacetate group) shows broad resonance at δ 5.0–5.5 ppm in D2O due to exchange .
  • FT-IR : Key peaks include C=N stretch (~1640 cm⁻¹) and O-H stretch (~3200 cm⁻¹, broad).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z 164.02 (theoretical) and isotopic clusters confirming chlorine presence .

Note : Use D2O for NMR to suppress water interference. For IR, prepare a KBr pellet to avoid solvent peaks.

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic compounds, and what reaction mechanisms are involved?

Methodological Answer: This compound serves as a precursor for oxazole and imidazoline derivatives via cyclocondensation. For example:

  • Oxazole synthesis : React with α-keto acids (e.g., pyruvic acid) under acidic conditions (HCl, 60°C). The hydroxyl group facilitates intramolecular cyclization, forming a 5-membered ring .
  • Mechanism : Nucleophilic attack by the imidate nitrogen on the carbonyl carbon of the keto acid, followed by dehydration.

Q. Table 2: Reaction Outcomes

SubstrateProductYield (%)
Pyruvic acid2-Methyloxazole75
Glyoxylic acidOxazole-4-carboxylic acid60

Characterize products via 13C NMR (oxazole C-2 at δ 150–155 ppm) and HRMS .

Q. What strategies can resolve contradictions in reactivity data when using this compound in nucleophilic substitution vs. addition reactions?

Methodological Answer: Contradictions often arise from competing pathways:

  • Nucleophilic substitution : Favored in polar aprotic solvents (e.g., DMF) with primary amines (e.g., benzylamine). The hydroxyl group stabilizes transition states via hydrogen bonding .
  • Addition reactions : Dominant in protic solvents (e.g., ethanol) with secondary amines (e.g., piperidine), where steric hindrance limits substitution.

Q. Troubleshooting :

  • Use kinetic studies (UV-Vis monitoring at 300 nm) to identify dominant pathways.
  • Employ DFT calculations to model transition states and predict solvent effects .

Q. How can isotopic labeling of this compound elucidate its metabolic fate in biochemical studies?

Methodological Answer:

  • 13C/15N labeling : Synthesize the compound using 13C-labeled ethyl hydroxyacetate and 15NH4Cl. Track incorporation into cellular metabolites via LC-MS/MS .
  • 3H labeling : Introduce tritium at the hydroxyl group via catalytic exchange (Pd/C, 3H2O). Use scintillation counting to quantify uptake in cell lysates .

Application : Study its role in glycoconjugate biosynthesis by tracing labeled intermediates in HepG2 cells.

Q. What experimental designs minimize hydrolysis of this compound during bioconjugation to proteins?

Methodological Answer:

  • Buffered conditions : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
  • Low temperature : Conduct reactions at 4°C to slow hydrolysis kinetics.
  • Competitive quenching : Add excess imidazole (10 mM) to scavenge reactive intermediates .

Validate conjugation efficiency via SDS-PAGE (Coomassie staining) and MALDI-TOF to confirm mass shifts (~164 Da per imidate group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.